Ki8751

Descripción general

Descripción

Ki8751 es un inhibidor potente y selectivo de la tirosina quinasa del receptor del factor de crecimiento endotelial vascular-2 (VEGFR-2). Tiene una concentración inhibitoria (IC50) de 0,9 nanomolar para VEGFR-2, lo que lo hace altamente eficaz para bloquear la actividad de este receptor . This compound también exhibe cierta actividad inhibitoria hacia otras quinasas como c-Kit, el receptor alfa del factor de crecimiento derivado de plaquetas (PDGFRα) y el receptor del factor de crecimiento fibroblástico-2 (FGFR-2), pero es altamente selectivo sobre otras tirosina quinasas receptoras .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Ki8751 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del sistema de anillo de quinolina y el posterior acoplamiento con una porción de fenilurea. Las condiciones de reacción normalmente implican el uso de disolventes orgánicos como el dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. El compuesto se purifica normalmente mediante técnicas como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

Ki8751 sufre varias reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios disolventes orgánicos. Las reacciones se llevan a cabo normalmente bajo condiciones controladas de temperatura y presión para garantizar el resultado deseado .

Productos Mayores

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de derivados de quinolina, mientras que la reducción puede producir derivados de fenilurea .

Aplicaciones Científicas De Investigación

Cancer Therapy

Ki8751's primary application lies within oncology, particularly in targeting solid tumors where angiogenesis is a critical component of tumor growth. The following table summarizes key studies and findings related to this compound's anticancer properties:

Mechanisms of Drug Resistance

Research has also focused on understanding how cancer cells develop resistance to this compound. A study involving human umbilical vein endothelial cells (HUVECs) identified several resistant clones that exhibited significantly reduced sensitivity to this compound compared to parental cells. This resistance was associated with down-regulation of VEGFR2 expression and alterations in downstream signaling pathways .

Implications for Combination Therapies

This compound has been investigated in combination with other therapies to enhance its efficacy. For instance, studies indicate that combining this compound with other targeted therapies may overcome resistance mechanisms and improve therapeutic outcomes in patients with advanced cancers .

Case Studies

Case Study 1: Breast Cancer Treatment

In a preclinical model, administration of this compound resulted in significant tumor regression and improved survival rates compared to controls. The study highlighted the importance of mitochondrial function in mediating the drug's effects on cancer cell viability.

Case Study 2: Glioblastoma Multiforme

A clinical trial explored the effects of this compound on patients with glioblastoma multiforme. Results indicated that patients receiving this compound as part of their treatment regimen experienced reduced tumor vascularization and improved clinical outcomes.

Mecanismo De Acción

Ki8751 ejerce sus efectos inhibiendo selectivamente la actividad de la tirosina quinasa de VEGFR-2. Esta inhibición bloquea la fosforilación de VEGFR-2, evitando así las vías de señalización descendentes que promueven la proliferación celular y la angiogénesis. Los objetivos moleculares de this compound incluyen el sitio de unión a ATP de VEGFR-2, que es crucial para su actividad quinasa .

Comparación Con Compuestos Similares

Compuestos Similares

Sunitinib: Otro inhibidor de VEGFR-2 con un perfil de inhibición de quinasa más amplio.

Sorafenib: Inhibe múltiples quinasas, incluidas VEGFR-2, PDGFR y quinasas RAF.

Pazopanib: Inhibidor selectivo de VEGFR-2, VEGFR-3 y PDGFR.

Unicidad de Ki8751

This compound es único debido a su alta selectividad para VEGFR-2 sobre otras quinasas. Esta selectividad reduce la probabilidad de efectos fuera del objetivo y lo convierte en una herramienta valiosa para estudiar las vías específicas de VEGFR-2. Además, su potente actividad inhibitoria a concentraciones nanomolares lo hace altamente efectivo tanto en estudios in vitro como in vivo .

Actividad Biológica

Ki8751 is a selective and potent inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR2), which plays a vital role in angiogenesis and tumor progression. Its mechanism of action primarily involves the inhibition of VEGF signaling pathways, leading to reduced tumor growth and enhanced apoptosis in various cancer cell types.

This compound specifically inhibits VEGFR2 with an IC50 value of 0.9 nM , demonstrating its potency in blocking VEGF-mediated signaling. Additionally, it has shown to inhibit other receptors such as c-Kit (IC50 40 nM), PDGFRα (IC50 67 nM), and FGFR-2 (IC50 170 nM) . The inhibition of VEGFR2 leads to decreased phosphorylation of downstream signaling molecules like Akt, which is crucial for cell survival and proliferation.

Effects on Cancer Cell Proliferation

Case Studies:

-

Breast Cancer:

- In studies involving MCF-7 breast cancer cells, treatment with this compound resulted in significant reductions in cell proliferation and increased apoptosis. The compound was found to enhance mitochondrial biogenesis and reactive oxygen species (ROS) production, leading to improved cancer cell death .

- Cervical Cancer:

- Colorectal Cancer:

In Vivo Studies

In vivo experiments using xenograft models demonstrated that this compound significantly inhibited tumor growth in various cancers, including glioma, stomach carcinoma, lung carcinoma, colon carcinoma, and melanoma. Notably, while initial tumor growth was suppressed, some regrowth was observed after prolonged treatment .

Impact on Endothelial Cells

This compound has been shown to disrupt endothelial cell behavior by abolishing Ca²⁺ oscillations necessary for angiogenesis. In zebrafish models, the compound halted tip cell migration and angiogenic sprouting, confirming its role as a potent VEGFR inhibitor .

Research Findings Summary

The following table summarizes key findings from various studies on this compound:

| Study Type | Cell Line/Model | Concentration | Key Findings |

|---|---|---|---|

| In vitro - Breast | MCF-7 | 0, 2.5, 5 μM | Reduced proliferation; increased apoptosis; enhanced ROS |

| In vitro - Cervical | HeLa S3 | Not specified | Inhibited proliferation; induced endomitosis |

| In vitro - Colorectal | RKO, SW620, SW480 | 10 nM | Induced cellular senescence |

| In vivo - Xenograft | Various cancers | Not specified | Significant tumor growth inhibition; some regrowth observed |

| In vivo - Zebrafish | Angiogenesis model | Not specified | Disrupted endothelial Ca²⁺ oscillations; halted tip cell migration |

Propiedades

IUPAC Name |

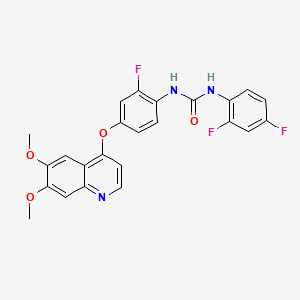

1-(2,4-difluorophenyl)-3-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-fluorophenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F3N3O4/c1-32-22-11-15-20(12-23(22)33-2)28-8-7-21(15)34-14-4-6-19(17(27)10-14)30-24(31)29-18-5-3-13(25)9-16(18)26/h3-12H,1-2H3,(H2,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKQSJNCVRGFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)NC(=O)NC4=C(C=C(C=C4)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462145 | |

| Record name | Ki8751 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228559-41-9 | |

| Record name | KI-8751 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0228559419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ki8751 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KI-8751 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP6UGT29FF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.